Dipropylene Glycol

Description

Properties

CAS No. |

110-98-5 |

|---|---|

Molecular Formula |

C12H28O6 |

Molecular Weight |

268.35 g/mol |

IUPAC Name |

2-(1-hydroxypropan-2-yloxy)propan-1-ol;1-(2-hydroxypropoxy)propan-2-ol |

InChI |

InChI=1S/2C6H14O3/c1-5(7)3-9-4-6(2)8;1-5(3-7)9-6(2)4-8/h2*5-8H,3-4H2,1-2H3 |

InChI Key |

BPRJQFIHEGORJE-UHFFFAOYSA-N |

Canonical SMILES |

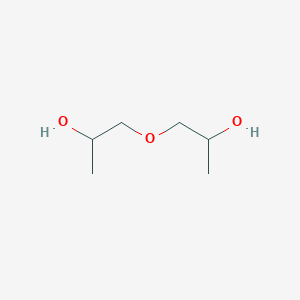

CC(COCC(C)O)O |

boiling_point |

444 to 450 °F at 760 mmHg (NTP, 1992) 231 °C 232Â °C |

Color/Form |

Colorless liquid Slightly viscous |

density |

1.023 at 68 °F (USCG, 1999) - Denser than water; will sink 1.0206 g/cu cm at 30 °C Bulk density: 8.5 lb/gal Relative density (water = 1): 1.0 |

flash_point |

280 °F (NTP, 1992) 120 °C 250 °F (121 °C) (open cup) 120 °C (closed cup) 138 °C (280 °F) - closed cup 138Â °C o.c. |

melting_point |

-40 °F (NTP, 1992) Supercools -40Â °C |

Other CAS No. |

110-98-5 |

physical_description |

Thick odorless, colorless liquid. Sinks and mixes with water. (USCG, 1999) Liquid; Other Solid; Liquid, Other Solid; Pellets or Large Crystals Colorless, odorless liquid; [HSDB] Hygroscopic; [CHEMINFO] SLIGHTLY VISCOUS COLOURLESS LIQUID. |

solubility |

greater than or equal to 100 mg/mL at 75 °F (NTP, 1992) Miscible with water Miscible with ethanol Soluble in toluene Solubility in water: miscible |

Synonyms |

1,1’-Dimethyldiethylene glycol; 1,1’-Oxydi-2-propanol; 1,1’-Oxydi-2-propanol; Bis(2-hydroxypropyl) Ether |

vapor_density |

4.63 (NTP, 1992) - Heavier than air; will sink (Relative to Air) Relative vapor density (air = 1): 4.63 |

vapor_pressure |

1 mmHg at 164.8 °F ; 760 mmHg at 449.2 °F (NTP, 1992) 0.03 [mmHg] 0.0319 mm Hg at 25 °C Vapor pressure, Pa at 25Â °C: 4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dipropylene Glycol for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of dipropylene glycol (DPG), a versatile solvent and chemical intermediate frequently employed in laboratory settings. The information presented herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of DPG in their experimental work.

Core Physicochemical Properties

This compound is a colorless, nearly odorless, and slightly viscous liquid.[1][2][3] It is a mixture of three isomers: 4-oxa-2,6-heptanediol, 2-(2-hydroxy-propoxy)-propan-1-ol, and 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol.[1] Its low volatility and low toxicity make it a valuable component in a wide array of applications.[4]

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: General and Thermal Properties

| Property | Value | Units |

| Molecular Weight | 134.17 - 134.2 | g/mol |

| Boiling Point (@ 760 mmHg) | 227 - 234 | °C |

| Melting Point | -48 to -20 | °C |

| Flash Point (Closed Cup) | 118 - 138 | °C |

| Autoignition Temperature | 310 - 350 | °C |

Note: The range in values reflects data from various sources.

Table 2: Physical and Optical Properties

| Property | Value | Units |

| Density (@ 20°C) | 1.020 - 1.027 | g/cm³ |

| Viscosity (Dynamic @ 20°C) | 75 - 118 | mPa·s |

| Refractive Index (@ 20°C) | 1.439 - 1.444 | |

| Surface Tension (@ 25°C) | 33.55 - 71.4 | mN/m |

Note: The range in values reflects data from various sources.

Solubility Profile

This compound is highly soluble in water and many organic solvents, making it an excellent co-solvent.[4][5][6] It is miscible with water, ethanol, benzene, toluene, castor oil, and carbon tetrachloride.[5][7] This high miscibility is attributed to its ability to form hydrogen bonds.[6]

Laboratory Applications

The unique properties of this compound lend it to a variety of laboratory uses:

-

Solvent: Due to its excellent solvency for a wide range of organic compounds, DPG is used as a solvent in numerous applications, including in the preparation of formulations for drug delivery systems.[4][7]

-

Humectant: Its hygroscopic nature makes it an effective humectant, helping to retain moisture in formulations.[7][8]

-

Plasticizer: DPG can be used as a plasticizer to increase the flexibility of polymers.[9]

-

Chemical Intermediate: It serves as a reactive intermediate in the synthesis of other molecules, such as polyester resins and polyurethanes.[5][9]

-

Heat Transfer Fluid: Its high boiling point and thermal stability make it suitable for use as a heat transfer fluid in laboratory-scale apparatus.[5]

Experimental Protocols

The following are detailed methodologies for determining key physicochemical properties of this compound in a laboratory setting. These protocols are based on standard ASTM methods, adapted for general laboratory use.

Determination of Density using a Pycnometer

This protocol is a simplified adaptation of the principles outlined in ASTM D1298.

Objective: To determine the density of a this compound sample at a specific temperature.

Apparatus:

-

Pycnometer (specific gravity bottle) of known volume

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Cleaning and Drying: Thoroughly clean and dry the pycnometer and its stopper.

-

Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper (m_pyc).

-

Filling with DPG: Fill the pycnometer with the this compound sample, avoiding the formation of air bubbles. Insert the stopper, allowing excess liquid to be expelled through the capillary.

-

Temperature Equilibration: Place the filled pycnometer in the constant temperature water bath set to the desired temperature (e.g., 20°C) until the liquid reaches thermal equilibrium.

-

Final Volume Adjustment: Carefully remove any excess liquid from the outside of the pycnometer and the top of the stopper.

-

Weighing the Filled Pycnometer: Reweigh the pycnometer containing the this compound (m_total).

-

Calculation:

-

Mass of DPG: m_DPG = m_total - m_pyc

-

Density of DPG: ρ_DPG = m_DPG / V_pyc (where V_pyc is the calibrated volume of the pycnometer).

-

Determination of Viscosity using a Rotational Viscometer

This protocol is based on the general principles of rotational viscometry.

Objective: To measure the dynamic viscosity of a this compound sample.

Apparatus:

-

Rotational viscometer with appropriate spindle

-

Beaker or sample container

-

Constant temperature bath

Procedure:

-

Instrument Setup: Select a spindle and rotational speed appropriate for the expected viscosity of this compound.

-

Sample Preparation: Place a sufficient volume of the DPG sample into a beaker and allow it to equilibrate to the desired temperature in the constant temperature bath.

-

Measurement:

-

Immerse the spindle into the DPG sample up to the designated immersion mark.

-

Start the viscometer motor and allow the reading to stabilize.

-

Record the viscosity reading directly from the instrument's display.

-

-

Cleaning: Thoroughly clean the spindle and sample container after use.

Determination of Refractive Index using an Abbe Refractometer

This protocol is a simplified adaptation of the principles outlined in ASTM D1218.

Objective: To measure the refractive index of a this compound sample.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer prisms

-

Dropper or pipette

-

Lens cleaning paper and a suitable solvent (e.g., ethanol)

Procedure:

-

Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application:

-

Open the prism assembly of the refractometer.

-

Place a few drops of the this compound sample onto the surface of the measuring prism.

-

Gently close the prisms.

-

-

Temperature Control: Allow the sample to reach the desired temperature by circulating water from the constant temperature bath through the prisms.

-

Measurement:

-

Look through the eyepiece and adjust the control to bring the boundary line between the light and dark fields into sharp focus.

-

Align the boundary line with the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

-

Cleaning: Clean the prism surfaces thoroughly with a soft tissue and a suitable solvent after the measurement.

Determination of Flash Point using a Pensky-Martens Closed-Cup Tester

This protocol is a simplified adaptation of the principles outlined in ASTM D93.

Objective: To determine the flash point of a this compound sample.

Apparatus:

-

Pensky-Martens closed-cup flash point tester

-

Thermometer

-

Ignition source (gas flame or electric igniter)

Procedure:

-

Sample Preparation: Fill the test cup of the apparatus with the this compound sample to the specified level.

-

Heating: Place the lid on the cup and begin heating the sample at a slow, constant rate.

-

Stirring: Stir the sample continuously at the specified speed.

-

Ignition Test: At regular temperature intervals, apply the ignition source to the opening in the lid.

-

Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.

-

Recording: Record the temperature at which the flash occurs.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the laboratory use of this compound.

Safety and Handling

While this compound has low toxicity, it is important to follow standard laboratory safety practices.[4][10]

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles and chemical-resistant gloves.

-

Ventilation: Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from direct sunlight and strong oxidizing agents.[10] Keep containers tightly closed.[10]

-

Spills: In case of a spill, absorb the liquid with an inert material and dispose of it in accordance with local regulations.

This guide provides a foundational understanding of the physicochemical properties of this compound for its effective and safe use in a laboratory setting. For more detailed information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D445 - eralytics [eralytics.com]

- 3. How does a rotational viscometer calculate viscosity? Q&A | NBCHAO [en1.nbchao.com]

- 4. delltech.com [delltech.com]

- 5. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. petrolube.com [petrolube.com]

- 10. atslab.com [atslab.com]

An In-depth Technical Guide to the Synthesis of Dipropylene Glycol from Propylene Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylene glycol (DPG) is a widely utilized chemical intermediate with applications ranging from cosmetics and fragrances to the production of unsaturated polyester resins, polyurethanes, and plasticizers.[1] It is a colorless, odorless, and viscous liquid that is fully miscible with water and many organic solvents.[1] Industrially, DPG is primarily produced as a byproduct during the synthesis of propylene glycol (PG) from the hydration of propylene oxide (PO).[1][2] This guide provides a comprehensive technical overview of the synthesis of this compound from propylene oxide, focusing on the core chemical principles, experimental methodologies, and process variables that influence product distribution.

The synthesis of DPG from PO is a sequential reaction. First, propylene oxide reacts with water to form monopropylene glycol (MPG or PG). Subsequently, propylene oxide reacts with the newly formed propylene glycol to yield this compound. This process can continue, leading to the formation of tripropylene glycol (TPG) and higher polypropylene glycols.[2] The overall reaction scheme is a series-parallel network, and controlling the selectivity towards DPG is a key challenge in its targeted synthesis.[3]

This document will delve into the reaction mechanisms, catalytic and non-catalytic synthesis routes, and the influence of various process parameters on the yield and selectivity of this compound. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of this knowledge.

Reaction Pathways and Mechanisms

The formation of this compound from propylene oxide proceeds through a series of nucleophilic ring-opening reactions of the epoxide. The initial and rate-limiting step is the formation of monopropylene glycol, which then acts as a nucleophile to attack another molecule of propylene oxide.

Signaling Pathway of DPG Synthesis

Caption: Reaction cascade for the synthesis of DPG from propylene oxide and water.

The reaction can proceed with or without a catalyst. In the absence of a catalyst, high temperatures and pressures are typically required.[4] Catalysts, which can be acidic or basic, serve to accelerate the ring-opening of the propylene oxide, allowing for milder reaction conditions. The choice of catalyst can significantly influence the product distribution. For instance, some catalysts may favor the formation of DPG and TPG over MPG.[5]

Quantitative Data on DPG Synthesis

The yield and selectivity of this compound are highly dependent on the reaction conditions. The following tables summarize quantitative data from various studies, illustrating the impact of different parameters.

Table 1: Non-Catalytic Synthesis of DPG from Propylene Glycol and Propylene Oxide

| PG:PO Molar Ratio | Temperature (°C) | Pressure (MPa-G) | Reaction Time (min) | PO Conversion (%) | DPG + TPG Selectivity (%) | Reference |

| 1:1 | 220 | 5 | 60 | 52 | 96 | [6] |

| 1:1.25 | 220 | - | 120 | 54 | 87 | [6] |

| 1:1 | 200 | - | - | 49 | 96 | [6] |

| 1:1 | 180 | - | 45 | 50 | 98 | [6] |

Data extracted from patent examples focusing on the reaction of propylene glycol with propylene oxide.

Table 2: Non-Catalytic Synthesis of DPG from Water and Propylene Oxide

| H₂O:PO Molar Ratio | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | DPG in Product Mix (wt%) | TPG in Product Mix (wt%) | Reference |

| 1:1 | 160 | 1.5 | 20 | 11.68 | 46.2 | [7] |

| 1:1 | 180 | 1.5 | 15 | 11.0 | 43.6 | [7] |

| 2:1 | 150 | 0.5 | 18 | 24.41 | 6.19 | [7] |

Data from a patent describing the direct synthesis of glycols from water and propylene oxide.

Table 3: Catalytic Synthesis of DPG

| Catalyst | Reactant Ratio (Molar) | Temperature (°C) | PO Conversion (%) | DPG Selectivity (%) | TPG Selectivity (%) | Reference |

| Niobium | PO:H₂O = 2:1 | 120 | >90 | ~50 | ~30 | [8] |

| Niobium | PO:H₂O = 2:1 | 180 | >90 | ~55 | ~25 | [8] |

| Niobium | PO:H₂O = 2:1 | 200 | >90 | ~55 | ~25 | [8] |

| Na₂O-ZrO₂ | H₂O:PO = 3:1 | - | - | High (not specified) | - | [9] |

| Lewatit MonoPlus M500/HCO₃⁻ | W/PO = 7.5/1 | 120 | ~90 | (Data for PG) | (Negligible TPG) | [3] |

This table presents data from various catalytic systems. Direct comparison should be made with caution due to differing experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

General Laboratory Synthesis of DPG in a Batch Reactor

This protocol is a generalized procedure based on common practices described in the literature for the hydration of propylene oxide.[3]

Workflow for DPG Synthesis

Caption: Generalized workflow for the laboratory synthesis and purification of DPG.

Materials and Equipment:

-

High-pressure stainless steel batch reactor (e.g., Parr reactor) equipped with a magnetic stirrer, thermocouple, pressure gauge, and sampling valve.

-

Heating mantle or oil bath with temperature controller.

-

Propylene oxide (99%+).

-

Deionized water or propylene glycol (reagent grade).

-

Catalyst (if applicable).

-

Gas chromatograph (GC) for product analysis.

Procedure:

-

Reactor Loading: A known amount of deionized water or propylene glycol and the catalyst (if used) are loaded into the reactor vessel.[3]

-

Sealing and Purging: The reactor is sealed and typically purged with an inert gas like nitrogen to remove air.

-

Reactant Addition: A predetermined amount of propylene oxide is charged into the reactor. This can be done at room temperature or after pre-heating the initial mixture.

-

Reaction: The reactor is heated to the desired temperature while stirring. The reaction is carried out for a specified duration, during which the temperature and pressure are monitored.[3]

-

Sampling and Analysis: After the reaction, the reactor is cooled to room temperature. A sample of the reaction mixture is carefully withdrawn for analysis by gas chromatography to determine the conversion of propylene oxide and the selectivity for DPG and other glycols.

Purification by Fractional Distillation

The product mixture from the synthesis typically contains unreacted starting materials, monopropylene glycol, this compound, tripropylene glycol, and higher glycols. These components are separated based on their boiling points via fractional distillation.

Logical Relationship in DPG Purification

Caption: Separation of DPG from the crude reaction mixture by fractional distillation.

Procedure:

-

Initial Distillation: The crude reaction mixture is first subjected to distillation at atmospheric or reduced pressure to remove excess water and unreacted propylene oxide.

-

Glycol Separation: The remaining mixture of glycols is then distilled under vacuum to lower the boiling points and prevent thermal decomposition.

-

Fraction Collection:

-

The first fraction collected will be enriched in monopropylene glycol.

-

As the distillation temperature increases, the fraction containing this compound is collected.

-

The residue will contain tripropylene glycol and higher molecular weight glycols.

-

-

Purity Analysis: The purity of the collected DPG fraction should be confirmed by GC analysis.

Conclusion

The synthesis of this compound from propylene oxide is a well-established industrial process, yet offers opportunities for optimization, particularly in catalytic systems that can enhance selectivity and reduce the energy intensity of the process. This guide has provided a foundational understanding of the reaction pathways, summarized key quantitative data, and outlined detailed experimental protocols to support researchers in this field. The provided visualizations of the reaction pathway, experimental workflow, and purification logic serve to clarify the complex relationships inherent in this chemical transformation. Further research into novel, highly selective, and robust catalysts will be crucial for developing more efficient and sustainable methods for on-purpose DPG production.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Kinetic study of the hydration of propylene oxide in the presence of heterogeneous catalyst | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. US3574772A - Preparation of pure mono- and this compound by plural stage distillation with side stream recovery - Google Patents [patents.google.com]

- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 6. WO2013111839A1 - Method for producing this compound and/or tripropylene glycol - Google Patents [patents.google.com]

- 7. CN114716299A - Preparation method of propylene glycol/dipropylene glycol/tripropylene glycol - Google Patents [patents.google.com]

- 8. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 9. One-pot synthesis of propylene glycol and this compound over strong basic catalyst | CoLab [colab.ws]

An In-depth Technical Guide to Dipropylene Glycol (CAS No. 25265-71-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylene glycol (DPG), identified by CAS number 25265-71-8, is a high-production volume chemical widely utilized across various industries, including cosmetics, pharmaceuticals, and industrial applications.[1][2] It is a colorless, nearly odorless, water-soluble, and hygroscopic liquid with low volatility and low toxicity.[3][4] DPG is not a single compound but a mixture of three structural isomers: 4-oxa-2,6-heptanediol, 2-(2-hydroxy-propoxy)-propan-1-ol, and 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol.[2][5] Its versatile properties as a solvent, humectant, plasticizer, and chemical intermediate make it a subject of interest for detailed technical understanding.[4][6]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties contribute to its wide range of applications.

| Property | Value | Reference |

| Chemical Formula | C6H14O3 | [4][5] |

| Molar Mass | 134.173 g/mol | [5] |

| Appearance | Clear, colorless, viscous liquid | [1][3] |

| Odor | Nearly odorless, slightly sweet | [3][4] |

| CAS Number | 25265-71-8 | [1][5] |

| Isomeric Composition | Mixture of 4-oxa-2,6-heptandiol, 2-(2-hydroxy-propoxy)-propan-1-ol, and 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol | [2][5] |

| Boiling Point | 230.5 °C (446.9 °F; 503.6 K) | [5] |

| Melting Point | -40 °C (-40 °F) | [7] |

| Density | 1.0206 g/cm³ at 20 °C | [5] |

| Solubility in water | Miscible | [5] |

| Flash Point | 121 °C (250 °F; 394 K) | [5] |

| Autoignition Temperature | 310 °C (590 °F; 583 K) | [5] |

Synthesis

This compound is primarily produced as a byproduct during the synthesis of propylene glycol from the hydration of propylene oxide.[1] The process involves the reaction of propylene oxide with an excess of water under high temperature and pressure. This reaction yields propylene glycol as the main product, with this compound and tripropylene glycol as subsequent products. The different glycols are then separated through distillation.[8]

Applications

The unique combination of properties of this compound leads to its use in a multitude of applications.

Experimental Protocols

Analytical Methods

This method is suitable for the separation and quantification of this compound isomers.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: InertCap WAX-HT (or equivalent polar, wax-type capillary column), 30 m x 0.53 mm I.D., 1.2 µm film thickness.[9]

-

Carrier Gas: Hydrogen at a constant pressure of 22 kPa.[9]

-

Injection:

-

Mode: Split injection with a ratio of 1:10.

-

Injector Temperature: 250°C.[9]

-

-

Oven Temperature Program:

-

Initial temperature: 90°C, hold for 2 minutes.

-

Ramp 1: Increase to 210°C at a rate of 6°C/minute, hold for 0.5 minutes.

-

Ramp 2: Increase to 245°C at a rate of 100°C/minute, hold for 7.15 minutes.[9]

-

-

Detector:

-

Type: Flame Ionization Detector (FID).

-

Temperature: 250°C.[9]

-

-

Sample Preparation:

-

Prepare a standard solution of this compound isomers at a known concentration in a suitable solvent (e.g., methanol or isopropanol).

-

If quantification is required, add a suitable internal standard at a known concentration.

-

Dilute the sample to be analyzed in the same solvent to ensure the concentration falls within the linear range of the instrument.[9]

-

-

Data Analysis:

-

Identify the peaks corresponding to the different isomers based on their retention times compared to the standard.

-

For quantitative analysis, calculate the peak area of each isomer and use a calibration curve or the internal standard method to determine the concentration.[9]

-

This method allows for the direct identification and quantitative determination of this compound in complex mixtures.[10]

-

Instrumentation: NMR Spectrometer.

-

Parameters:

-

Sample Preparation:

-

Dissolve a known weight of the sample in a suitable deuterated solvent.

-

For quantitative analysis, add a known amount of an internal standard (e.g., 1,6-hexanediol).[6]

-

-

Data Analysis:

-

Identify the characteristic signals of the this compound isomers.

-

Integrate the peak areas of the signals corresponding to DPG and the internal standard.

-

Calculate the concentration of DPG using the ratio of the integrated peak areas and the known concentration of the internal standard.[6]

-

Toxicological Assessment

The following protocols are based on OECD guidelines and are standard methods for assessing the potential toxicity of chemicals.

This study provides information on the health hazards likely to arise from a single oral exposure to a substance.[12]

-

Test Animals: Healthy, young adult rats of a single sex (typically females).[12]

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3°C) and humidity (30-70%). Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[13]

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The dose levels are fixed at 5, 50, 300, and 2000 mg/kg body weight (exceptionally, 5000 mg/kg). The starting dose is selected based on a preliminary sighting study.[12]

-

Procedure:

-

A group of animals (typically 5) is dosed at the selected starting dose.

-

Animals are observed for signs of toxicity and mortality for at least 14 days.[13]

-

Depending on the outcome (presence or absence of toxicity or mortality), further groups of animals may be dosed at higher or lower fixed doses.[12]

-

-

Observations:

-

Daily clinical observations are made.

-

Body weight is recorded weekly.

-

At the end of the study, all animals are subjected to a gross necropsy.[12]

-

-

Data Analysis: The results are used to classify the substance for acute toxicity according to the Globally Harmonised System (GHS).[12]

This in vitro test method is used to assess the skin irritation potential of a chemical.[14]

-

Test System: Commercially available Reconstructed Human Epidermis (RhE) models.[14]

-

Principle: The test chemical is applied topically to the RhE tissue. Irritant chemicals cause a decrease in cell viability, which is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt.[15]

-

Procedure:

-

The RhE tissues are equilibrated in a culture medium.

-

A fixed amount of the test chemical is applied to the surface of the tissue.

-

After a defined exposure period (e.g., up to 4 hours), the tissues are rinsed and incubated in a fresh medium.[14]

-

Cell viability is determined by incubating the tissues with MTT solution and then extracting the formazan salt.[15]

-

The optical density of the extracted formazan is measured spectrophotometrically.

-

-

Data Analysis: The cell viability of the treated tissues is expressed as a percentage of the viability of the negative control. A chemical is identified as an irritant if the mean tissue viability is less than or equal to 50%.[15]

Quality Control Workflow

Ensuring the quality and consistency of this compound is crucial for its use in sensitive applications like cosmetics and pharmaceuticals. A typical quality control workflow involves several stages.[16][17]

Safety and Toxicology Summary

This compound has a low order of acute toxicity.[18] It is not considered to be a skin or eye irritant in most studies and is not a skin sensitizer.[18] Long-term studies in animals have not shown carcinogenic effects.[18] The primary health effect observed at very high doses in animal studies is nephrotoxicity (kidney damage), particularly in male rats.[13]

| Toxicological Endpoint | Result | Reference |

| Acute Oral Toxicity (LD50, rat) | > 5000 mg/kg | [12] |

| Skin Irritation | Not classified as an irritant | [14] |

| Eye Irritation | Not classified as an irritant | [18] |

| Skin Sensitization | Not a sensitizer | [18] |

| Carcinogenicity | Not carcinogenic in animal studies | [18] |

| Genotoxicity | Not genotoxic | [18] |

| Reproductive/Developmental Toxicity | No evidence of toxicity at doses below those causing maternal toxicity | [19] |

Conclusion

This compound (CAS No. 25265-71-8) is a versatile chemical with a well-characterized safety profile. Its unique combination of properties, including excellent solvency, low volatility, and low toxicity, makes it an indispensable ingredient in a wide array of products, from consumer goods to industrial applications. For researchers, scientists, and drug development professionals, a thorough understanding of its chemical and physical properties, analytical methods for its characterization, and its toxicological profile is essential for its effective and safe utilization in product formulation and development.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. greenchemindustries.com [greenchemindustries.com]

- 4. The Science Behind this compound: How It Works [epchems.com]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. tandfonline.com [tandfonline.com]

- 7. biakhim.com.ua [biakhim.com.ua]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. mbresearch.com [mbresearch.com]

- 16. supliful.com [supliful.com]

- 17. skinconsult.com [skinconsult.com]

- 18. A model for prediction of cisplatin induced nephrotoxicity by kidney weight in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

An In-Depth Technical Guide to the Miscibility of Dipropylene Glycol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the miscibility of dipropylene glycol (DPG) in a range of common organic solvents. This compound, a colorless, nearly odorless, and low-volatility liquid, is a widely used excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.[1][2] Its efficacy in these applications is intrinsically linked to its solvency characteristics, which influence drug solubility, formulation stability, and skin penetration.[3][4] This document presents qualitative and semi-quantitative miscibility data, details common experimental protocols for determining miscibility, and illustrates a key mechanism of action for DPG in drug delivery.

Data on this compound Miscibility

The miscibility of this compound varies significantly across different classes of organic solvents. Its two hydroxyl groups allow for hydrogen bonding, rendering it miscible with many polar solvents. However, its propylene ether backbone provides some non-polar character, influencing its interaction with hydrocarbons. The following tables summarize the available data on DPG's miscibility.

| Solvent Class | Representative Solvents | Miscibility with this compound | Reference |

| Alcohols (low molecular weight) | Ethanol, Methanol, Isopropanol | Miscible in all proportions | [5][6][7] |

| Ketones (low molecular weight) | Acetone | Miscible in all proportions | [5][7] |

| Aromatic Hydrocarbons | Benzene, Toluene | Completely miscible | [6] |

| Esters | Ethyl Acetate, Methyl Acetate | Data suggests miscibility | [2] |

| Chlorinated Solvents | Carbon Tetrachloride | Completely miscible | [6] |

| Oils | Castor Oil | Completely miscible | [6] |

| Solvent Class | Representative Solvents | Miscibility with this compound | Reference |

| Aromatic Hydrocarbons | General | Slightly to moderately soluble | [5] |

| Aliphatic Hydrocarbons | General (e.g., Hexane, Heptane) | Slightly miscible | [5] |

| Naphthenic Hydrocarbons | General (e.g., Cyclohexane) | Partially miscible | [5] |

Note: "Miscible in all proportions" indicates that the two liquids will form a single homogeneous phase at any concentration. "Partially miscible" or "slightly miscible" indicates that the liquids have limited solubility in each other, and above a certain concentration, will form two separate liquid phases. The precise quantitative solubility for these systems is highly dependent on temperature and pressure and is often determined in the context of specific applications through liquid-liquid equilibrium studies.

Experimental Protocols for Miscibility Determination

The determination of miscibility between two liquids is a fundamental aspect of physical chemistry and formulation science. The appropriate method depends on whether the system is expected to be fully miscible, partially miscible, or immiscible. Below are detailed methodologies for two common experimental approaches.

Visual Titration Method for Determining Miscibility Limits

This method is suitable for determining the boundary between miscibility and immiscibility (the saturation point) for partially miscible liquids.

Objective: To determine the concentration at which a second phase appears when titrating one liquid into another at a constant temperature.

Materials:

-

This compound (DPG) of known purity

-

Organic solvent of interest

-

Calibrated burette (Class A)

-

Glass titration vessel (e.g., a jacketed beaker connected to a circulating water bath)

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Analytical balance

Procedure:

-

Temperature Control: Set the constant temperature bath to the desired experimental temperature and allow it to circulate through the jacket of the titration vessel to ensure thermal equilibrium.

-

Sample Preparation: Accurately weigh a known amount of this compound into the titration vessel.

-

Titration: Begin stirring the DPG at a constant rate. Slowly add the organic solvent from the burette in small, precise increments.

-

Observation: After each addition, allow the mixture to equilibrate. Observe the solution for the first sign of persistent turbidity or the formation of a second layer, which indicates that the saturation point has been exceeded.

-

Endpoint Determination: The volume of titrant added just before the appearance of the second phase is recorded. The experiment should be repeated, with the roles of the titrant and the sample in the vessel reversed, to determine the solubility of the DPG in the organic solvent.

-

Calculation: The miscibility limit can be calculated in terms of weight percentage, mole fraction, or g/100mL based on the initial mass of the sample and the volume and density of the titrant added.

Cloud Point Method for Temperature-Dependent Miscibility

The cloud point method is particularly useful for determining the temperature at which a solution of a specific composition becomes cloudy, indicating the onset of phase separation. This is often used for systems that exhibit a miscibility gap that is dependent on temperature.[8][9][10]

Objective: To determine the cloud point temperature of a mixture of this compound and an organic solvent at a known composition.

Materials:

-

This compound (DPG) of known purity

-

Organic solvent of interest

-

Sealed, transparent test tube or vial

-

Calibrated thermometer or temperature probe with high resolution

-

Heating/cooling bath with precise temperature control (e.g., oil bath, cryostat)

-

Light source and detector (for automated systems) or visual observation

-

Vortex mixer or sonicator

Procedure:

-

Sample Preparation: Prepare a series of mixtures of DPG and the organic solvent of known compositions by weight in the sealed test tubes. Ensure complete homogenization using a vortex mixer or sonicator.

-

Heating/Cooling Cycle: Place the test tube in the temperature-controlled bath. If the system is expected to have an upper critical solution temperature (UCST), start at a temperature where the mixture is a single phase and slowly cool it. If an LCST is expected, start at a lower temperature and slowly heat the sample.

-

Cloud Point Observation: The sample is cooled or heated at a slow, controlled rate (e.g., 0.5 °C/min). The cloud point is the temperature at which the first sign of turbidity is observed.[10] This can be done visually against a dark background with good lighting or with an automated system that detects a decrease in light transmission.[10]

-

Phase Diagram Construction: By repeating this procedure for various compositions, a phase diagram can be constructed by plotting the cloud point temperatures against the composition.

Visualization of a Key Mechanism in Drug Development

In the context of drug development, particularly for topical and transdermal formulations, this compound often functions as a chemical penetration enhancer.[3] Its mechanism of action involves interaction with the lipids of the stratum corneum, the outermost layer of the skin, which is the primary barrier to drug absorption. The following diagram illustrates this proposed mechanism.

Caption: Mechanism of DPG as a skin penetration enhancer.

This diagram illustrates how this compound molecules interact with the highly ordered lipid matrix of the stratum corneum. This interaction leads to a fluidization and disordering of the lipid bilayers, which reduces the barrier function of the skin and allows for enhanced penetration of active pharmaceutical ingredients into the deeper layers of the epidermis and dermis. This mechanism is a key reason for the inclusion of DPG in many topical and transdermal drug products.[11]

References

- 1. Solubility and thermodynamic study of deferiprone in propylene glycol and ethanol mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound in Skincare: Promoting Essence Penetration [eureka.patsnap.com]

- 4. The Science Behind this compound: How It Works [epchems.com]

- 5. shell.com [shell.com]

- 6. monumentchemical.com [monumentchemical.com]

- 7. Bio Greenware Ltd | DPG - this compound [biogreenware.com]

- 8. Cloud point - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

Dipropylene Glycol: A Versatile Chemical Intermediate in Polymerization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dipropylene glycol (DPG) is a widely utilized chemical intermediate in the synthesis of a variety of polymers, primarily serving as a diol monomer. Its unique molecular structure, consisting of three isomers, imparts flexibility and other desirable properties to the resulting polymer chains. This technical guide delves into the core applications of this compound in the production of unsaturated polyester resins, polyurethanes, and alkyd resins, providing detailed experimental protocols, quantitative data on its influence, and visual representations of the underlying chemical processes.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in polymerization. DPG is a colorless, odorless, and slightly viscous liquid with a high boiling point and low toxicity.[1] It is completely miscible with water and many organic solvents.[2] A summary of its key properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C6H14O3 | [3] |

| Molecular Weight | 134.17 g/mol | [3] |

| Boiling Point | 227 - 232 °C | [3][4] |

| Freezing Point | -40 °C | [2] |

| Flash Point (Closed Cup) | 128 - 138 °C | [2][4] |

| Density (at 20 °C) | 1.022 - 1.023 g/mL | [2][3] |

| Viscosity (at 20 °C) | 107 - 118 mPa·s | [2][4] |

| Refractive Index (at 20 °C) | 1.441 - 1.444 | [2][5] |

| Water Solubility | Miscible | [2] |

Application in Unsaturated Polyester Resins (UPRs)

This compound is a common diol used in the synthesis of unsaturated polyester resins. It is introduced during the polycondensation reaction between a dicarboxylic acid (or its anhydride) and a glycol. The inclusion of DPG in the polymer backbone enhances the flexibility of the final cured resin.[4]

General Reaction Mechanism

The synthesis of UPRs is a step-growth polymerization, specifically a condensation reaction. A mixture of a saturated dicarboxylic acid (e.g., phthalic anhydride) and an unsaturated dicarboxylic acid (e.g., maleic anhydride) is reacted with a glycol, such as this compound. The reaction proceeds at elevated temperatures with the removal of water as a byproduct. The resulting unsaturated polyester is then dissolved in a reactive monomer, typically styrene, which can later be cross-linked via free-radical polymerization to form a thermoset material.

Caption: Polycondensation reaction for the synthesis of unsaturated polyester resin using this compound.

Experimental Protocol: Synthesis of an Unsaturated Polyester Resin

This protocol describes a general procedure for the laboratory-scale synthesis of an unsaturated polyester resin incorporating this compound.

Materials:

-

Phthalic anhydride (PA)

-

Maleic anhydride (MA)

-

This compound (DPG)

-

Xylene (as an azeotropic solvent for water removal)

-

Hydroquinone (inhibitor)

-

Styrene (reactive diluent)

Procedure:

-

A four-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.

-

Charge the flask with the desired molar ratios of phthalic anhydride, maleic anhydride, and a 10-15% molar excess of this compound.[6]

-

Add a small amount of xylene to facilitate the removal of water.

-

Begin stirring and sparging with nitrogen to create an inert atmosphere.

-

Gradually heat the mixture. The reaction temperature is typically maintained between 190-220°C.[7]

-

Monitor the reaction progress by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value drops to a predetermined level (e.g., below 30 mg KOH/g).[7]

-

Once the desired acid value is reached, cool the reactor to about 180°C and add a small amount of hydroquinone to prevent premature gelation.

-

Further cool the unsaturated polyester to below 100°C and then slowly add styrene monomer with stirring to achieve the desired viscosity. The final product is a viscous liquid, the unsaturated polyester resin.

Application in Polyurethanes (PU)

In the production of polyurethanes, this compound can be used as a chain extender or as a reactive diluent in the polyol component.[8] Its two hydroxyl groups react with isocyanate groups to form urethane linkages. The incorporation of DPG can influence the properties of the final polyurethane, such as its hardness and flexibility.

General Reaction Mechanism

Polyurethane synthesis is an example of a polyaddition reaction. A diisocyanate is reacted with a polyol (a polymer with multiple hydroxyl groups) and a chain extender (a low molecular weight diol or diamine). This compound can act as this chain extender. The reaction is typically catalyzed by an organotin compound or an amine catalyst.

Caption: Polyaddition reaction for the synthesis of polyurethane with this compound as a chain extender.

Experimental Protocol: Preparation of a Polyurethane Elastomer

This protocol outlines a two-step "prepolymer" method for synthesizing a polyurethane elastomer.

Materials:

-

Polyol (e.g., polyester or polyether polyol)

-

Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

-

This compound (DPG) as the chain extender

-

Catalyst (e.g., dibutyltin dilaurate)

Procedure:

-

Prepolymer Synthesis:

-

In a moisture-free reactor equipped with a stirrer and under a nitrogen blanket, react a molar excess of the diisocyanate with the polyol at a controlled temperature (e.g., 80°C) until the theoretical isocyanate (NCO) content is reached.[9] This forms an isocyanate-terminated prepolymer.

-

-

Chain Extension:

-

Cool the prepolymer to a suitable temperature (e.g., 60°C).

-

In a separate vessel, prepare a mixture of this compound and the catalyst.

-

Add the DPG/catalyst mixture to the prepolymer with vigorous stirring.

-

Pour the reacting mixture into a preheated mold and cure in an oven at a specified temperature (e.g., 100°C) for several hours to complete the polymerization and form the polyurethane elastomer.[10]

-

Application in Alkyd Resins

This compound can be used as one of the polyol components in the synthesis of alkyd resins. Alkyd resins are polyester-based polymers modified with fatty acids. The choice of polyol, including DPG, affects the properties of the resin and the resulting coating, such as drying time, hardness, and flexibility.

General Reaction Mechanism

The synthesis of alkyd resins is a polycondensation reaction similar to that of polyesters, but with the inclusion of fatty acids or oils. The process often involves two stages: alcoholysis (if starting from an oil) and polyesterification. In the polyesterification stage, a polyol (like DPG), a dicarboxylic acid (like phthalic anhydride), and fatty acids are reacted at high temperatures.

Caption: Polycondensation reaction for the synthesis of an alkyd resin incorporating this compound.

Experimental Protocol: Synthesis of an Alkyd Resin

This protocol provides a general outline for the synthesis of an alkyd resin using the fatty acid process.

Materials:

-

Drying oil fatty acid (e.g., soybean or linseed fatty acid)

-

Pentaerythritol

-

This compound (DPG)

-

Phthalic anhydride

-

Xylene (for azeotropic water removal)

-

Catalyst (e.g., litharge)

Procedure:

-

Charge a reactor equipped with a stirrer, thermometer, nitrogen inlet, and a reflux condenser with a water trap with the fatty acid, pentaerythritol, and this compound.[11]

-

Add the catalyst and xylene.

-

Heat the mixture under a nitrogen blanket to initiate the esterification reaction, typically in the range of 220-250°C.

-

Add the phthalic anhydride in portions.

-

Continue the reaction, removing the water of condensation, until the desired acid value and viscosity are achieved.

-

Cool the resulting alkyd resin and dilute with a suitable solvent to the desired solids content.

Influence of this compound on Polymer Properties

The incorporation of this compound into polymer backbones generally leads to increased flexibility and reduced hardness. This is attributed to the ether linkage in its structure, which provides greater rotational freedom to the polymer chain. While specific quantitative data is highly dependent on the overall formulation of the polymer, the general trend is an increase in elongation at break and a decrease in the tensile modulus and glass transition temperature (Tg) with increasing DPG content.

Table 2: General Effect of DPG on Polymer Properties

| Polymer Type | Property | Effect of Increasing DPG Content |

| Unsaturated Polyester Resin | Flexibility | Increase |

| Hardness | Decrease | |

| Impact Strength | Increase | |

| Polyurethane | Hardness (Shore) | Decrease |

| Elongation at Break | Increase | |

| Glass Transition Temp. (Tg) | Decrease | |

| Alkyd Resin | Flexibility | Increase |

| Drying Time | May increase | |

| Hardness | Decrease |

Characterization of DPG-Based Polymers

A variety of analytical techniques are employed to characterize the structure and properties of polymers synthesized with this compound.

Table 3: Common Characterization Techniques

| Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of functional groups (e.g., ester, urethane linkages) and monitoring of reaction completion.[12] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the polymer's chemical structure and composition.[12] |

| Gel Permeation Chromatography (GPC) | Measurement of molecular weight and molecular weight distribution.[12] |

| Differential Scanning Calorimetry (DSC) | Determination of thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[12][13] |

| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and decomposition profile of the polymer.[12][13] |

| Mechanical Testing (e.g., Tensile Testing) | Measurement of mechanical properties such as tensile strength, Young's modulus, and elongation at break.[14] |

Experimental Workflow

The development and characterization of polymers incorporating this compound typically follow a systematic workflow, from synthesis to performance evaluation.

Caption: A general experimental workflow for the synthesis and characterization of DPG-based polymers.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. monumentchemical.com [monumentchemical.com]

- 3. ScenTree - this compound (CAS N° 25265-71-8) [scentree.co]

- 4. univarsolutions.com [univarsolutions.com]

- 5. This compound | 25265-71-8 [chemicalbook.com]

- 6. US20090312485A1 - Unsaturated polyester resin compositions comprising 1,3-propanediol - Google Patents [patents.google.com]

- 7. chalcogen.ro [chalcogen.ro]

- 8. What are the summary and influencing factors of polyurethane foam formulation? [sabtechmachine.com]

- 9. researchgate.net [researchgate.net]

- 10. US4327204A - Process for producing polyurethane elastomer by mixing a hardener composition with an isocyanate composition - Google Patents [patents.google.com]

- 11. Synthesis and characterisation of alkyd resins with glutamic acid-based monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]

- 13. azom.com [azom.com]

- 14. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to the Low Vapor Pressure Characteristics of Dipropylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the low vapor pressure characteristics of dipropylene glycol (DPG), a crucial property for its application in pharmaceuticals, cosmetics, and various industrial formulations. Understanding the vapor pressure of DPG is essential for predicting its behavior in different environments, ensuring product stability, and controlling its release from formulations.

Quantitative Vapor Pressure Data

The vapor pressure of this compound is a function of temperature, increasing as the temperature rises. Due to its high boiling point and molecular weight, DPG exhibits a very low vapor pressure at ambient temperatures, making it a non-volatile solvent. The following table summarizes the available quantitative data on the vapor pressure of this compound at various temperatures. All values have been converted to Pascals (Pa) for consistency.

| Temperature (°C) | Temperature (K) | Vapor Pressure (Pa) | Original Value | Original Unit |

| 20 | 293.15 | < 1 | < 1 | Pa |

| 20 | 293.15 | < 1.33 | < 0.01 | mm Hg |

| 21.1 | 294.26 | 1.38 | 0.0002 | psi |

| 25 | 298.15 | 4 | 4 | Pa |

| 25 | 298.15 | 2.13 | 0.016 | mm Hg |

| 25 | 298.15 | 1.3 | 0.013 | hPa |

| 37.8 | 310.96 | 6.89 | 0.001 | psi |

| 50 | 323.15 | 16 | 16 | Pa |

| 65.6 | 338.76 | 20.68 | 0.003 | psi |

| 93.3 | 366.46 | 137.9 | 0.02 | psi |

| 121.1 | 394.26 | 413.7 | 0.06 | psi |

| 148.9 | 422.06 | 1241.1 | 0.18 | psi |

Experimental Protocols for Vapor Pressure Determination

The determination of vapor pressure for high-boiling point liquids like this compound requires sensitive and accurate methods. The following are detailed protocols for three commonly employed experimental techniques.

The static method directly measures the equilibrium vapor pressure of a substance at a given temperature in a closed system.

Principle: A small amount of the test substance is introduced into an evacuated, temperature-controlled chamber. The pressure exerted by the vapor in equilibrium with the liquid is measured directly by a pressure sensor.

Apparatus:

-

Vacuum-tight sample vessel with a known volume.

-

High-precision pressure transducer.

-

Temperature-controlled bath or oven with an accuracy of ± 0.2 K.

-

Vacuum pump.

-

System for introducing the sample into the vessel.

Procedure:

-

Sample Preparation: Ensure the this compound sample is of high purity to avoid interference from volatile impurities.

-

Apparatus Setup: The sample vessel is connected to the pressure transducer and the vacuum pump.

-

Degassing: The sample is introduced into the vessel, and the system is evacuated to remove dissolved gases. This is typically achieved by several freeze-pump-thaw cycles for volatile substances, but for low-volatility liquids like DPG, gentle heating under vacuum is employed.

-

Equilibration: The temperature of the sample vessel is set to the desired value and allowed to stabilize until the pressure reading is constant, indicating that vapor-liquid equilibrium has been reached.[1]

-

Measurement: The equilibrium pressure is recorded at the stable temperature.

-

Data Collection: The procedure is repeated at several different temperatures to obtain a vapor pressure curve.

This method is suitable for measuring very low vapor pressures.

Principle: A stream of inert gas is passed through or over the surface of the test substance at a known, constant flow rate.[2][3][4] The gas becomes saturated with the vapor of the substance. The amount of vaporized substance is then determined, and from this, the vapor pressure is calculated.

Apparatus:

-

A temperature-controlled saturator column containing the this compound sample.

-

A source of inert carrier gas (e.g., nitrogen, helium).

-

A flow meter to control and measure the flow rate of the carrier gas.

-

A trapping system (e.g., sorbent tubes, cold trap) to collect the vaporized sample from the gas stream.

-

An analytical balance to weigh the trapping system before and after the experiment.

-

A thermostat to maintain a constant temperature.

Procedure:

-

Sample Preparation: A known amount of this compound is placed in the saturator.

-

Apparatus Assembly: The saturator is placed in the thermostat, and the carrier gas line and trapping system are connected.

-

Equilibration: The system is allowed to reach thermal equilibrium at the desired temperature.

-

Gas Flow: The inert gas is passed through the saturator at a low, constant flow rate to ensure saturation.

-

Vapor Collection: The gas stream containing the DPG vapor is passed through the pre-weighed trapping system for a known period.

-

Quantification: The trapping system is re-weighed to determine the mass of DPG that has been collected.

-

Calculation: The vapor pressure is calculated using the ideal gas law and the measured mass of the vaporized substance, the volume of the carrier gas, and the temperature. At least three different flow rates should be used to ensure that the calculated vapor pressure is independent of the flow rate.

TGA can be used to estimate vapor pressure by measuring the rate of mass loss of a sample as a function of temperature.[5]

Principle: The rate of evaporation of a liquid is related to its vapor pressure.[6] By measuring the rate of mass loss of a sample in a controlled atmosphere, the vapor pressure can be determined, often by calibration with a reference substance of known vapor pressure.[6]

Apparatus:

-

A thermogravimetric analyzer (TGA) with a sensitive microbalance.

-

A sample pan.

-

A system for controlling the temperature and atmosphere (usually an inert gas purge).

Procedure:

-

Calibration: The instrument is calibrated using a reference material with a well-characterized vapor pressure.

-

Sample Preparation: A small, known amount of this compound is placed in the TGA sample pan.

-

Measurement: The sample is heated in the TGA under a controlled, inert atmosphere. The mass of the sample is continuously monitored as the temperature is increased at a constant rate or held at a specific isothermal temperature.

-

Data Analysis: The rate of mass loss ( dm/dt ) is determined from the TGA curve.

-

Vapor Pressure Calculation: The vapor pressure is calculated using the Langmuir equation for free evaporation, which relates the rate of mass loss to the vapor pressure.

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of vapor pressure.

References

The Hygroscopic Nature of Dipropylene Glycol in Formulations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hygroscopic nature of dipropylene glycol (DPG) and its critical implications in the formulation of pharmaceuticals, cosmetics, and other advanced products. Understanding and controlling the moisture uptake of excipients like DPG is paramount for ensuring product stability, performance, and shelf-life.

Introduction to this compound and its Hygroscopic Properties

This compound is a high-purity, multi-functional ingredient widely utilized as a solvent, humectant, plasticizer, and carrier in various formulations.[1][2][3] It is a clear, colorless, and nearly odorless liquid known for its excellent solvency for a wide range of compounds.[4][5] DPG is chemically a mixture of three structural isomers and is produced from the reaction of propylene glycol with propylene oxide.[6]

A key physicochemical property of DPG is its hygroscopicity, the ability to attract and retain moisture from the atmosphere.[3] This characteristic is attributed to the presence of hydroxyl (-OH) groups in its structure, which can form hydrogen bonds with water molecules. While DPG is considered less hygroscopic and less volatile than propylene glycol (PG), its moisture-absorbing capability is a significant factor in formulation development.[1][4][7] The absorption of water can lead to changes in the physical and chemical properties of a formulation over time.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Appearance | Clear, colorless, viscous liquid | [4][6] |

| Odor | Nearly odorless | [4] |

| Molecular Weight | ~134.17 g/mol | [8] |

| Boiling Point | ~230-232°C | [6][8] |

| Flash Point | ~124°C (closed cup) | [6] |

| Vapor Pressure | Lower than Propylene Glycol (less volatile) | [6] |

| Viscosity | Higher than Propylene Glycol | [4][6] |

| Solubility | Miscible with water and many organic solvents | [6][7] |

| Hygroscopicity | Hygroscopic, but less so than Propylene Glycol | [1][4][7] |

Impact of Hygroscopicity on Formulations

The hygroscopic nature of this compound can have several consequences for a formulation, which can be either beneficial or detrimental depending on the application and control measures in place. These impacts are summarized in Table 2.

| Formulation Attribute | Impact of DPG's Hygroscopicity | References |

| Stability | Moisture absorption can lead to changes in the formulation's overall stability, potentially causing phase separation in emulsions or degradation of moisture-sensitive active pharmaceutical ingredients (APIs). | [2][9] |

| Viscosity | The absorption of water can alter the viscosity of a formulation. This can affect the product's texture, spreadability, and performance. | [2][9] |

| Texture and Sensory Properties | Changes in moisture content can affect the feel and consistency of topical products like creams and lotions. | [9] |

| Shelf-life | Uncontrolled moisture uptake can reduce the shelf-life of a product by promoting microbial growth or chemical degradation. | [2][10] |

| Active Ingredient Delivery | As a humectant, DPG can help to hydrate the skin, which may in turn enhance the penetration of certain active ingredients. | [3][11] |

| Preservative Efficacy | By binding with water, DPG can reduce the water activity (aW) of a formulation, which can help to inhibit the growth of microorganisms and enhance the efficacy of preservatives. | [10][12] |

Experimental Protocols for Characterizing Hygroscopicity

To quantify the hygroscopic nature of a liquid excipient like this compound and understand its impact on a formulation, the following experimental methodologies are recommended.

Dynamic Vapor Sorption (DVS) for Moisture Sorption Isotherm

Dynamic Vapor Sorption is a gravimetric technique that measures the amount and rate of solvent uptake by a sample at controlled temperature and relative humidity (RH).[13][14][15][16] A moisture sorption isotherm, which plots the equilibrium moisture content as a function of RH, is a critical tool for characterizing a material's hygroscopicity.[17]

Objective: To determine the moisture sorption and desorption profile of this compound.

Instrumentation: Dynamic Vapor Sorption Analyzer.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in the DVS sample pan.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved. This establishes the dry mass of the sample.[18]

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample weight equilibrates (i.e., the rate of mass change, dm/dt , is below a set threshold).[13][19][20]

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to measure moisture loss.

-

Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. The data is then plotted to generate a moisture sorption-desorption isotherm. Hysteresis, the difference between the sorption and desorption curves, can provide insights into the material's interaction with water.[14]

Karl Fischer Titration for Water Content Measurement

Karl Fischer (KF) titration is a highly accurate method for determining the water content in a wide range of samples, including liquids like this compound.[20][21][22]

Objective: To precisely measure the water content of a this compound sample or a formulation containing DPG.

Instrumentation: Karl Fischer Titrator (volumetric or coulometric).

Methodology:

-

Titrator Preparation: The titration vessel is filled with a suitable KF solvent (e.g., anhydrous methanol), and the solvent is pre-titrated to a dry endpoint to eliminate any residual moisture.

-

Sample Introduction: A precisely weighed amount of the this compound sample is injected into the titration vessel.

-

Titration: The sample is titrated with the Karl Fischer reagent, which reacts stoichiometrically with water. The endpoint is detected potentiometrically.

-

Calculation: The amount of KF reagent consumed is used to calculate the water content in the sample, typically expressed as a percentage or in parts per million (ppm).

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and relationships related to the hygroscopic nature of this compound in formulations.

References

- 1. nbinno.com [nbinno.com]

- 2. How this compound Affects Cosmetic Formulation Techniques? [eureka.patsnap.com]

- 3. This compound: A Key Ingredient in Balancing Hydration [eureka.patsnap.com]

- 4. This compound vs Propylene Glycol: Key Differences for Personal Care & Industrial Applications [elchemy.com]

- 5. Di Propylene Glycol (DPG) for Moisture Cure Applications for Industrial | Ookto - The AI powered chemical marketplace [ookto.com]

- 6. Propylene Glycol vs this compound: A Comprehensive Comparison | Niran Chemical [niranchemical.com]

- 7. Propylene Glycol (PG) vs. This compound (DPG) [cnchemsino.com]

- 8. monumentchemical.com [monumentchemical.com]

- 9. This compound in Cosmetics: Ensuring Formulation Integrity [eureka.patsnap.com]

- 10. This compound's Critical Role in Cosmetic Preservation [eureka.patsnap.com]

- 11. How this compound Transform Moisturization Techniques in Cosmetics? [eureka.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. particletechlabs.com [particletechlabs.com]

- 14. mt.com [mt.com]

- 15. Dynamic vapor sorption (DVS) [carpor.uliege.be]

- 16. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 17. aqualab.com [aqualab.com]

- 18. benchchem.com [benchchem.com]

- 19. ardena.com [ardena.com]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. Determination of Water Content in 1,2-Propanediol, propylene glycol Using Karl Fischer Titration [sigmaaldrich.com]

- 22. Determination of moisture content in propylene glycol by volumetric method-Jiahang Instruments [jiahanglab.com]

The Biodegradability and Environmental Fate of Dipropylene Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradability and environmental fate of dipropylene glycol (DPG). Drawing upon a range of scientific studies and international testing guidelines, this document details the environmental persistence, bioaccumulation potential, and ecotoxicity of DPG. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Executive Summary

This compound is a colorless, nearly odorless liquid with a high boiling point and low vapor pressure. It is widely used as a solvent, plasticizer, and humectant in various industrial and consumer products, including cosmetics, fragrances, and pharmaceuticals. Understanding its environmental profile is crucial for assessing its overall safety and sustainability.

Studies consistently demonstrate that this compound is readily biodegradable, meaning it is unlikely to persist in the environment. It exhibits low potential for bioaccumulation in aquatic organisms and displays low toxicity to a range of environmental species. This guide synthesizes the available data to provide a detailed technical resource for professionals working with this versatile chemical.

Biodegradability of this compound

The biodegradability of a chemical substance is a critical indicator of its environmental persistence. This compound has been the subject of numerous studies to determine its susceptibility to microbial degradation under various conditions. The primary methods for assessing biodegradability include tests for ready biodegradability and inherent biodegradability.

Ready Biodegradability:

Ready biodegradability tests, such as the OECD 301 series, provide stringent conditions to assess whether a substance will undergo rapid and ultimate degradation in an aerobic environment. This compound has been shown to be readily biodegradable in these tests. For instance, in an OECD 301F (Manometric Respirometry) test, DPG achieved 82% biodegradation over 28 days. While it did not meet the 10-day window criterion in one study, this is often not applied to substances like DPG which are mixtures of isomers that may biodegrade sequentially.

Inherent Biodegradability:

Inherent biodegradability tests, such as the OECD 302 series, are designed to assess whether a substance has the potential to biodegrade, albeit at a slower rate. In a Zahn-Wellens test (similar to OECD 302B), this compound demonstrated greater than 70% degradation within 28 days, classifying it as inherently biodegradable. Another study using the Modified SCAS Test (OECD 302A) found 83.6% biodegradation.

Quantitative Biodegradation Data

The following tables summarize the key quantitative data on the biodegradability of this compound from various studies.

Table 1: Ready and Inherent Biodegradability of this compound

| Test Guideline | Duration | Result | Classification |

| OECD 301F | 28 days | 82% degradation (O₂ consumption) | Readily Biodegradable |

| OECD 302A (Modified SCAS) | - | 83.6% degradation | Inherently Biodegradable |

| Zahn-Wellens Test | 28 days | >70% degradation | Inherently Biodegradable |

| Soil Bacterium | 28 days | >70% degradation | Biodegradable in soil |

| Corynebacterium sp. | 23 hours | >90% degradation | Rapidly biodegradable under specific conditions |

Table 2: Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) of this compound

| Parameter | Value | Method |

| BOD₅ | 92 mg/L | APHA No. 219 |

| COD | 1840 mg/g | APHA No. 219 |

| BOD₅/COD Ratio | 0.049 | - |

Environmental Fate of this compound

The environmental fate of a chemical describes its transport and transformation in various environmental compartments.

Partitioning:

Due to its high water solubility and low vapor pressure, this compound is expected to partition primarily to water and soil. The log octanol-water partition coefficient (log Kow) for DPG is -1.07, indicating a low potential for partitioning into fatty tissues of organisms.

Bioaccumulation:

Bioaccumulation is the process by which a substance is absorbed by an organism from water and food at a rate greater than that at which it is lost. The low log Kow of this compound suggests a low bioaccumulation potential. This is confirmed by experimental data, with measured bioconcentration factors (BCF) in fish ranging from 0.3 to 4.6. These values are well below the threshold for concern (typically BCF > 500).

Ecotoxicity:

This compound exhibits low toxicity to aquatic organisms. The following table summarizes key ecotoxicity data.

Table 3: Ecotoxicity of this compound

| Organism | Test Duration | Endpoint | Value (mg/L) |

| Fish (Carassius auratus) | 24 hours | LC₅₀ | >5,000 |

| Amphibian (Rana brevipoda porosa) | 48 hours | LC₅₀ | 5,300 |

| Amphibian (Xenopus laevis) | 48 hours | LC₅₀ | 3,181 |

| Daphnia magna (Water Flea) | 48 hours | EC₅₀ | >100 |

| Algae (Desmodesmus subspicatus) | 72 hours | EC₅₀ | >100 |

| Bacteria (Pseudomonas putida) | 18 hours | EC₁₀ | 1,000 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

OECD Guideline 301F: Manometric Respirometry Test

This test determines the ready biodegradability of a substance by measuring oxygen consumption.

1. Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask. The consumption of oxygen is measured over 28 days.

2. Materials:

-

Mineral Medium: A solution containing essential mineral salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride).

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, washed and aerated.

-

Test Substance: this compound.

-

Reference Substance: A readily biodegradable substance like sodium benzoate or aniline.

-

Apparatus: Respirometer with closed flasks, temperature-controlled incubator, magnetic stirrers.

3. Procedure:

-

Prepare the mineral medium and add the inoculum to achieve a suspended solids concentration of approximately 30 mg/L.

-

Add the test substance to the test flasks at a concentration of 100 mg/L.

-

Prepare blank flasks (inoculum and mineral medium only) and reference flasks (inoculum, mineral medium, and reference substance).

-

Seal the flasks and place them in the respirometer at a constant temperature (20 ± 1 °C) in the dark.

-

Stir the contents of the flasks continuously.

-

Record the oxygen consumption at regular intervals for up to 28 days.

-

Calculate the percentage of biodegradation by comparing the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD).

OECD Guideline 302B: Zahn-Wellens/EMPA Test

This test assesses the inherent biodegradability of a substance.

1. Principle: The test substance is incubated with a relatively high concentration of activated sludge in a mineral medium. Biodegradation is determined by measuring the removal of dissolved organic carbon (DOC).

2. Materials:

-

Mineral Medium: As per OECD 301.

-

Inoculum: Activated sludge with a suspended solids concentration of 0.2 to 1.0 g/L.

-

Test Substance: this compound.

-

Reference Substance: A substance known to be inherently biodegradable, such as diethylene glycol.

-

Apparatus: Aeration vessels, magnetic stirrers, DOC analyzer.

3. Procedure:

-

Add the test substance (50-400 mg/L DOC) and activated sludge to the mineral medium in the aeration vessels.

-

Prepare a blank control with only activated sludge and mineral medium.

-

Aerate the vessels continuously and maintain a constant temperature (20-25 °C).

-

Take samples at regular intervals, filter them, and analyze the filtrate for DOC.

-

The test duration is typically 28 days.

-

Calculate the percentage of DOC removal over time, corrected for the blank.

OECD Guideline 305: Bioaccumulation in Fish

This guideline describes a procedure to determine the bioconcentration factor (BCF) of a substance in fish.

1. Principle: Fish are exposed to the test substance in water under flow-through conditions for a defined period (uptake phase), followed by a period in clean water (depuration phase). The concentration of the test substance in the fish tissue is measured over time.

2. Materials:

-

Test Organism: A suitable fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

-

Test Substance: this compound.

-

Apparatus: Flow-through aquarium system, analytical equipment for quantifying the test substance in water and fish tissue (e.g., GC-MS).

3. Procedure:

-

Acclimation: Acclimate the fish to the test conditions.

-

Uptake Phase: Expose the fish to a constant, sublethal concentration of the test substance in the water for a period of up to 28 days.

-

Sample fish and water at predetermined intervals for analysis of the test substance concentration.

-

Depuration Phase: Transfer the remaining fish to a clean water system and monitor the decrease in the test substance concentration in their tissues over time.

-

Analysis: Analyze the concentration of the test substance in fish tissue and water samples.

-